molecular formula C9H8N2O2 B3054526 7-methoxy-2H-phthalazin-1-one CAS No. 60889-22-7

7-methoxy-2H-phthalazin-1-one

Cat. No.: B3054526
CAS No.: 60889-22-7
M. Wt: 176.17 g/mol
InChI Key: YIZCCTNPTLWTFJ-UHFFFAOYSA-N
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Description

7-Methoxy-2H-phthalazin-1-one is a heterocyclic compound that belongs to the phthalazinone family. This compound is characterized by a phthalazine ring system with a methoxy group at the seventh position. Phthalazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2H-phthalazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinobenzoic acid with methoxy-substituted benzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the phthalazinone core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2H-phthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The phthalazinone ring can be reduced to form phthalazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of 7-hydroxy-2H-phthalazin-1-one.

    Reduction: Formation of phthalazine derivatives.

    Substitution: Formation of various substituted phthalazinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-2H-phthalazin-1-one involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases. The compound may also interact with other molecular pathways, contributing to its diverse pharmacological effects.

Comparison with Similar Compounds

    Phthalazin-1-one: Lacks the methoxy group at the seventh position.

    7-Hydroxy-2H-phthalazin-1-one: Contains a hydroxyl group instead of a methoxy group.

    4-Substituted-2H-phthalazin-1-ones: Variants with different substituents at the fourth position.

Uniqueness: 7-Methoxy-2H-phthalazin-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-methoxy-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-7-3-2-6-5-10-11-9(12)8(6)4-7/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZCCTNPTLWTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70486039
Record name 7-methoxy-2H-phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70486039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60889-22-7
Record name 7-Methoxy-1(2H)-phthalazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60889-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methoxy-2H-phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70486039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A hot solution of potassium permanganate (570 g, 3.6 mole) in water (1520 ml) was added in portions to a vigorously stirred mixture of 2-methyl-4-methoxyacetophenone (152 g, 0.93 mole) and potassium carbonate (76 g, 0.55 mole) in water (5700 ml) at 100°. The colour was allowed to discharge between additions, and the mixture was heated for a further 30 minutes after completion of the addition. The cold filtered solution was re-heated to 90° and the pH adjusted to 8.0. Hydrazine hydrate (51 g, 1.04 mole) was added and the volume of the solution was reduced to 3000 ml by evaporation. The filtered solution was made strongly acidic with hydrochloric acid and the resultant precipitate collected and washed with water. The solid was digested several times with methanol to leave a residue of 4-carboxy-7-methoxy-1(2H)-phthalazinone (51 g, 25%, m.p. 239°-240° (decomposition). The carboxylic acid was heated in an oil bath at 260° until evolution of carbon dioxide ceased (about 5 minutes), then immediately cooled. Soxhlet extraction of the product with water gave 7-methoxy-1(2H)-phthalazinone (41.3 g, 25%) m.p. 228°-229°).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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